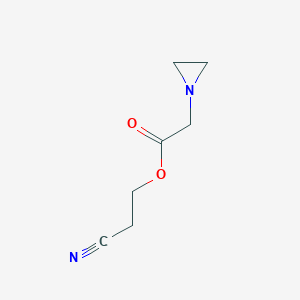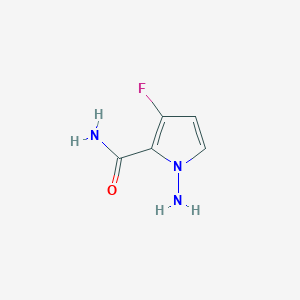
9-Methyl-9H-purin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9H-purin-8-amine, also known as 9-methyladenine, is a derivative of adenine, a purine nucleobase. This compound is characterized by the presence of a methyl group at the ninth position of the purine ring. It is a beige crystalline solid with a molecular formula of C6H7N5 and a molecular weight of 149.15 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-8-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methyl-9H-purin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-methyl-8-oxopurine.
Reduction: Reduction reactions can convert it to 9-methyl-8-aminopurine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 9-methyl-8-oxopurine
Reduction: 9-methyl-8-aminopurine
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Methyl-9H-purin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in DNA and RNA interactions, as well as its potential as a mutagenic agent.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of 9-Methyl-9H-purin-8-amine involves its interaction with nucleic acids. It can intercalate into DNA and RNA, disrupting their normal function. This can lead to mutations or inhibition of replication and transcription processes. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Adenine: The parent compound of 9-Methyl-9H-purin-8-amine, differing by the absence of the methyl group.
6-Aminopurine: Another purine derivative with an amino group at the sixth position.
9-Methyl-9H-purin-6-amine: A similar compound with the methyl group at the ninth position but differing in the position of the amino group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into nucleic acids and disrupt their function makes it a valuable tool in genetic and biochemical research .
Eigenschaften
Molekularformel |
C6H7N5 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
9-methylpurin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(10-6(11)7)2-8-3-9-5/h2-3H,1H3,(H2,7,10) |
InChI-Schlüssel |
HYZKBMNGJABSCP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=NC=C2N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)



![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)







